molecular formula C20H25N3O B2982932 N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide CAS No. 2262456-26-6

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide

Cat. No.: B2982932
CAS No.: 2262456-26-6
M. Wt: 323.44
InChI Key: CNFJJTLZUHONEO-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide is a complex organic compound with the molecular formula C18H22N2. This compound is characterized by the presence of a tert-butyl group, a cyanocyclohexyl group, and a cyanomethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylcyclohexanone with cyanide ion to form the cyanocyclohexyl intermediate. This intermediate is then reacted with 3-(cyanomethyl)benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide: shares similarities with other cyanocyclohexyl and benzamide derivatives.

    4-(tert-Butyl)benzonitrile: Similar structure but lacks the cyanocyclohexyl group.

    N-(4-Cyanocyclohexyl)-3-(cyanomethyl)benzamide: Similar but without the tert-butyl group.

Uniqueness

The presence of both the tert-butyl and cyanocyclohexyl groups in this compound imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)17-7-10-20(14-22,11-8-17)23-18(24)16-6-4-5-15(13-16)9-12-21/h4-6,13,17H,7-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFJJTLZUHONEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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